AP C5

概要

説明

AP C5は、グアノシン3',5'環状モノリン酸依存性タンパク質キナーゼII(cGKII)の選択的阻害剤として知られる化合物です。 この化合物は、グアノシン3',5'環状モノリン酸に対してPic50値が7.2であり、主に下痢性疾患の研究に使用されています .

準備方法

合成ルートと反応条件: AP C5の合成には、グアノシン3',5'環状モノリン酸依存性タンパク質キナーゼIIの選択的阻害が含まれます。 この化合物はアルキン基を含んでおり、アザイド基を含む分子との銅触媒アザイド-アルキン環状付加(CuAAc)を受けることができます .

工業生産方法: this compoundの工業生産は、通常、高純度試薬と制御された反応条件を使用して、cGKIIの選択的阻害を保証します。 この化合物は、長期安定性を確保するために-20℃で保管されます .

化学反応の分析

反応の種類: AP C5は、次のものを含むいくつかの種類の化学反応を受けます。

一般的な試薬と条件:

銅触媒: 環状付加反応で使用されます。

グアノシン3',5'環状モノリン酸: 阻害反応に関与しています。

主要な製品:

cGKIIの阻害: 腸組織におけるcGMP依存性、CFTR媒介アニオン分泌の阻害につながります.

4. 科学研究アプリケーション

This compoundは、次のような幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Cancer Research

AP C5's role in cell cycle regulation makes it a significant target in cancer research. Aberrations in the APC/C function can lead to uncontrolled cell proliferation. Studies have shown that:

- Inhibition or mutation of this compound can result in tumorigenesis due to failure in degrading oncogenic proteins.

- Targeting this compound could enhance the efficacy of existing chemotherapeutic agents by restoring normal cell cycle control.

Neurodegenerative Diseases

Impaired protein degradation pathways are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that:

- Modulating this compound activity may help alleviate the accumulation of toxic proteins associated with these conditions.

- Investigating the interaction between this compound and neurodegenerative markers could provide insights into disease mechanisms.

Developmental Biology

This compound is essential during embryonic development and differentiation processes. Its applications include:

- Understanding how dysregulation of this compound affects developmental pathways.

- Exploring its potential as a biomarker for developmental disorders.

Case Study 1: Cancer Therapeutics

A study investigated the effects of targeting this compound in breast cancer cells. Researchers demonstrated that inhibiting this compound led to increased levels of cyclin B1, a key regulator of mitosis, resulting in cell cycle arrest and apoptosis. This suggests that this compound inhibitors could serve as novel therapeutic agents in breast cancer treatment.

Case Study 2: Neurodegenerative Disease Models

In models of Alzheimer's disease, researchers found that enhancing this compound function improved the degradation of amyloid-beta peptides. This led to reduced plaque formation and improved cognitive function in treated animals, highlighting the potential of targeting this compound in neurodegenerative therapies.

Data Tables

| Application Area | Mechanism | Potential Impact |

|---|---|---|

| Cancer | Cell cycle regulation | Reduced tumor growth |

| Neurodegenerative Diseases | Protein quality control | Decreased accumulation of toxic proteins |

| Developmental Biology | Regulation of differentiation | Insights into developmental disorders |

作用機序

AP C5は、グアノシン3',5'環状モノリン酸依存性タンパク質キナーゼIIを選択的に阻害することでその効果を発揮します。この阻害は、cGKIIによって媒介されるタンパク質のリン酸化をブロックし、それによってさまざまな細胞プロセスに影響を与えます。 この化合物は、腸組織におけるcGMP依存性、CFTR媒介アニオン分泌も阻害します .

類似化合物:

- ジヒドロアルテミシニン

- レバミゾール塩酸塩

- ブパルバクオン

- デヒドロエメチン

比較: this compoundは、cGKIIの選択的阻害においてユニークであり、これは、異なる経路を標的とするか、より広範な阻害効果を持つ可能性のある他の化合物とは異なります。 cGKIIに対するその特異的な作用は、cGMP依存性経路および関連する疾患の研究において貴重なツールとなっています .

類似化合物との比較

- Dihydroartemisinin

- Levamisole Hydrochloride

- Buparvaquone

- Dehydroemetine

Comparison: AP C5 is unique in its selective inhibition of cGKII, which distinguishes it from other compounds that may target different pathways or have broader inhibitory effects. Its specific action on cGKII makes it a valuable tool in studying cGMP-dependent pathways and related diseases .

生物活性

AP C5, a selective inhibitor of protein kinase G type II (PKG2), has garnered attention for its significant biological activity in various physiological contexts. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure:

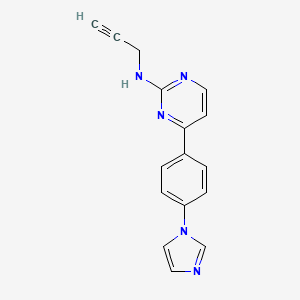

- Name: 4-[4-(1H-Imidazol-1-yl)phenyl]-N-2-propyn-1-yl-2-pyrimidinamine

- Purity: ≥98%

This compound is characterized by its potent inhibition of PKG2 with a pIC50 value of 7.2, indicating strong efficacy. It exhibits over 20-fold selectivity for PKG2 compared to protein kinase G type I (PKG1) and protein kinase A (PKA), with pIC50 values of 4.6 and 4.8, respectively . This selectivity allows for targeted therapeutic applications without significant off-target effects.

Biological Activity:

- Inhibition of VASP Phosphorylation: this compound blocks the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) in intestinal organoids, a critical pathway in smooth muscle relaxation and vasodilation.

- Effects on Intestinal Tissue: The compound attenuates toxin-stimulated anion secretory responses in mouse intestinal tissue, suggesting potential applications in gastrointestinal disorders .

Table 1: Comparative Inhibition Potency of this compound

| Kinase | pIC50 Value |

|---|---|

| PKG2 | 7.2 |

| PKG1 | 4.6 |

| PKA | 4.8 |

Case Studies

-

Impact on Vascular Smooth Muscle Function

- A study demonstrated that this compound significantly reduced cGMP-dependent VASP phosphorylation in vascular smooth muscle cells, leading to decreased contraction responses. This suggests its potential use in treating conditions characterized by excessive vascular tone.

-

Gastrointestinal Applications

- In experimental models, this compound was shown to alleviate symptoms associated with toxin-induced intestinal hypersecretion. Mice treated with this compound exhibited reduced electrolyte loss and improved hydration status compared to controls, highlighting its potential as a therapeutic agent for gastrointestinal disorders .

-

Postoperative Complications

- A systematic review highlighted the role of PKG pathways in postoperative recovery from complications such as C5 palsy following cervical spine surgery. While not directly studied with this compound, the modulation of PKG activity could inform future therapeutic strategies to enhance recovery from such complications .

特性

IUPAC Name |

4-(4-imidazol-1-ylphenyl)-N-prop-2-ynylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5/c1-2-8-18-16-19-9-7-15(20-16)13-3-5-14(6-4-13)21-11-10-17-12-21/h1,3-7,9-12H,8H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHQFSQJQKGFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=NC=CC(=N1)C2=CC=C(C=C2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。